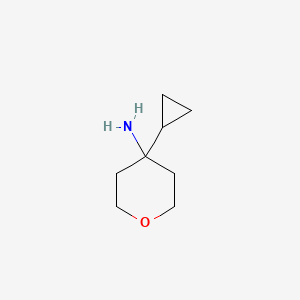![molecular formula C13H23BrO B13063506 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is an organic compound with the molecular formula C₁₃H₂₃BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromine atom attached to a cyclohexyl ring, which is further connected to another cyclohexyl ring substituted with a methyl group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane typically involves the reaction of 2-bromocyclohexanol with 4-methylcyclohexanol under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives without the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-methylcyclohexane: Similar in structure but lacks the additional cyclohexyl ring.
2-Bromocyclohexanol: Contains a hydroxyl group instead of the oxy-methylcyclohexane moiety.
4-Methylcyclohexanol: Lacks the bromine atom and the additional cyclohexyl ring.
Uniqueness
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and the development of novel compounds.
Eigenschaften
Molekularformel |
C13H23BrO |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
1-bromo-2-(4-methylcyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h10-13H,2-9H2,1H3 |
InChI-Schlüssel |
XJRRQVIMNZEDCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)OC2CCCCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


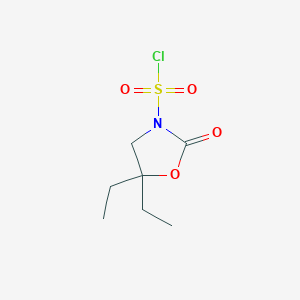
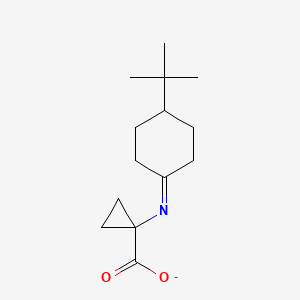
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)
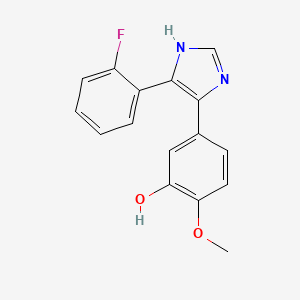
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
![(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
![2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13063457.png)
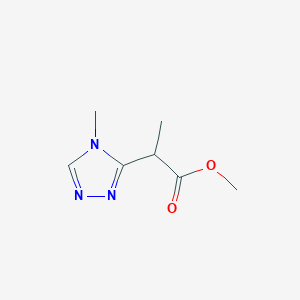
![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
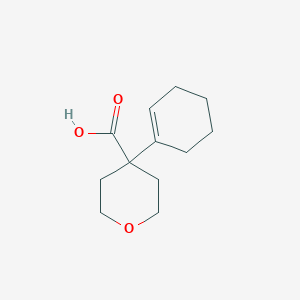
![7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063503.png)
